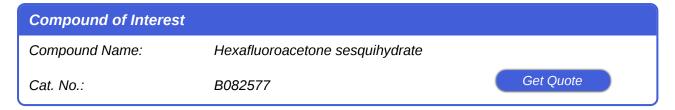


Hexafluoroacetone Sesquihydrate: A Comprehensive Technical Review of its Discovery and History

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluoroacetone (HFA) is a highly reactive, nonflammable gas with a musty odor, first synthesized in the early 1940s. Its strong electrophilic character and the electron-withdrawing nature of its trifluoromethyl groups lead to a high propensity for hydration. This technical guide provides an in-depth literature review on the discovery and history of a key derivative, hexafluoroacetone sesquihydrate ((CF₃)₂C(OH)₂ · 0.5H₂O). This document consolidates available quantitative data, details key experimental protocols, and presents visual representations of relevant chemical pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Hexafluoroacetone (HFA), with the chemical formula (CF₃)₂CO, is a fluorinated ketone that has garnered significant interest due to its unique chemical properties and broad range of applications. Structurally similar to acetone, its reactivity is markedly different due to the presence of six fluorine atoms.[1] HFA is a valuable building block in organic synthesis, serving as a precursor for various fluorinated compounds, including the anesthetic sevoflurane, high-performance polymers, and specialty solvents.[2][3]

Foundational & Exploratory





A notable characteristic of hexafluoroacetone is its hygroscopic nature, readily reacting with water to form stable hydrates.[1][2] This is in stark contrast to acetone, which forms a hydrate only to a negligible extent. The equilibrium constant for the hydration of hexafluoroacetone is approximately 10⁶, highlighting the thermodynamic favorability of the hydrate form.[1] Several stable hydrates of HFA exist, with the most common being the monohydrate, dihydrate, trihydrate, and the focus of this review, the sesquihydrate.[2] **Hexafluoroacetone** sesquihydrate, with a chemical formula of (CF₃)₂C(OH)₂ · 0.5H₂O and a CAS number of 13098-39-0, exists as a low melting solid and is often the form in which hydrated hexafluoroacetone is commercially available.[4]

This technical guide aims to provide a thorough review of the discovery and history of hexafluoroacetone sesquihydrate. It will cover the early synthesis of hexafluoroacetone, the subsequent identification and characterization of its hydrates, and the experimental methods used for their preparation. Quantitative data from various sources will be compiled and presented for easy comparison. Furthermore, key chemical pathways and experimental workflows will be visualized using diagrams to provide a clear and concise understanding of the subject matter.

Discovery and History

The journey to understanding **hexafluoroacetone sesquihydrate** begins with the synthesis of its parent compound, hexafluoroacetone. The first reported synthesis of hexafluoroacetone was in 1941 by Fukuhara and Bigelow, who achieved this through the direct fluorination of acetone. [3] However, this method proved difficult to control and was not economically viable for large-scale production.

Subsequent research focused on alternative synthetic routes. A significant advancement was the halogen exchange reaction of hexachloroacetone with hydrogen fluoride, a method that forms the basis of industrial production today.[1] Various catalysts, primarily based on trivalent chromium compounds, have been developed to improve the efficiency of this process.[3] Another important route involves the isomerization of hexafluoro-1,2-epoxypropane.[5]

The high reactivity of hexafluoroacetone with water led to the early observation of its hydrates. While the exact date of the first isolation and characterization of the sesquihydrate is not clearly documented in the readily available literature, its existence as a stable hydrate has been known for a considerable time. Patents and publications from the mid to late 20th century



frequently refer to the formation of various hydrates, including the sesquihydrate, during the synthesis and purification of hexafluoroacetone.[2][6] These hydrates were often seen as byproducts that needed to be dehydrated to obtain the anhydrous ketone. However, the stability and ease of handling of the hydrated forms, particularly the trihydrate and sesquihydrate, have also made them commercially available and useful in their own right.

Physicochemical Properties

Hexafluoroacetone sesquihydrate is a white, low-melting solid. There is some discrepancy in the reported melting point, with sources citing values of 10 °C and 18-21 °C. It is characterized by its acidic nature, with a 1% aqueous solution having a pH of 1-2.

Property	Value	Source(s)
CAS Number	13098-39-0	[4]
Molecular Formula	C ₃ H ₃ F ₆ O _{2.5}	
Molecular Weight	203.05 g/mol	_
Appearance	White, low-melting solid	[4]
Melting Point	10 °C or 18-21 °C	[7]
Density	1.69 g/mL at 25 °C	[7]
pH (1% aq. solution)	1-2	

Synthesis and Experimental Protocols

While a specific, detailed protocol for the exclusive synthesis of **hexafluoroacetone sesquihydrate** is not readily available in the reviewed literature, its formation is inherent to the handling of hexafluoroacetone in the presence of water. The general principle involves the controlled addition of water to anhydrous hexafluoroacetone or the partial dehydration of a higher hydrate.

General Preparation of Hexafluoroacetone Hydrates

The synthesis of hexafluoroacetone hydrates typically involves the reaction of anhydrous hexafluoroacetone gas with a stoichiometric amount of water. The degree of hydration can be



controlled by the ratio of the reactants.

Experimental Protocol (General):

- Anhydrous hexafluoroacetone gas is slowly bubbled through a pre-weighed amount of deionized water in a cooled reaction vessel.
- The reaction is exothermic, and the temperature should be carefully monitored and controlled.
- The weight of the reaction mixture is monitored to determine the amount of hexafluoroacetone absorbed.
- By adjusting the initial amount of water and the amount of hexafluoroacetone absorbed, hydrates of different stoichiometries can be prepared.

To obtain the sesquihydrate specifically, the molar ratio of hexafluoroacetone to water should be targeted at 1:1.5. This can be achieved by starting with a known amount of water and adding the corresponding molar amount of hexafluoroacetone. Alternatively, a higher hydrate, such as the trihydrate, can be partially dehydrated under vacuum or by gentle heating to yield the sesquihydrate. The exact conditions for this dehydration would need to be determined empirically, likely by monitoring the weight loss of the sample.

Synthesis of Anhydrous Hexafluoroacetone

The preparation of the hydrates first requires the synthesis of anhydrous hexafluoroacetone. Several methods have been reported, with the halogen exchange reaction of hexachloroacetone being a common industrial method.

Example Protocol: Halogen Exchange from Hexachloroacetone

This process is typically carried out in the vapor phase over a chromium-based catalyst at elevated temperatures.

A stream of anhydrous hydrogen fluoride and hexachloroacetone vapor is passed through a
heated reactor packed with a supported chromium catalyst (e.g., chromium oxide on
alumina).



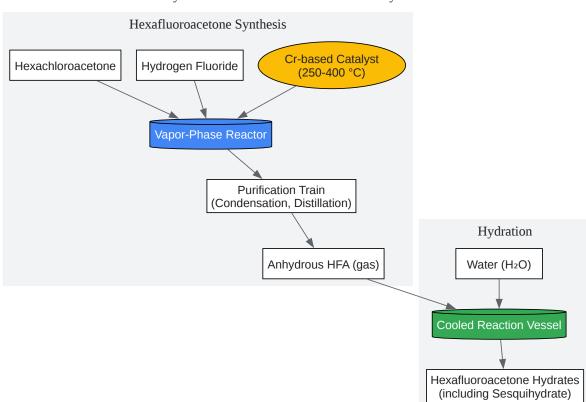




- The reaction temperature is typically maintained in the range of 250-400 °C.
- The product stream, containing hexafluoroacetone, hydrogen chloride, and unreacted starting materials, is then passed through a series of condensers and purification steps to isolate the anhydrous hexafluoroacetone.

The following diagram illustrates the general workflow for the synthesis of hexafluoroacetone via halogen exchange and its subsequent hydration.





Synthesis of Hexafluoroacetone and its Hydrates

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Synthesis of Hexafluoroacetone and its Hydrates

Spectroscopic Data

Detailed spectroscopic data specifically for **hexafluoroacetone sesquihydrate** are not widely available in the reviewed literature. Most of the available data pertains to anhydrous







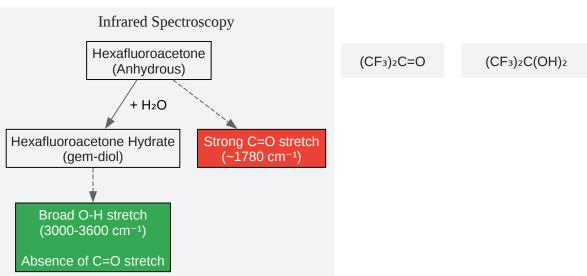
hexafluoroacetone. The presence of water and the formation of the gem-diol in the hydrate would significantly alter the spectra, particularly in the ¹H NMR and IR regions.

Expected Spectroscopic Features:

- ¹H NMR: A broad singlet corresponding to the hydroxyl protons of the gem-diol and the water of hydration. The chemical shift would be expected to be concentration and temperature dependent.
- ¹⁹F NMR: A singlet for the six equivalent fluorine atoms of the two -CF₃ groups. The chemical shift would be slightly different from that of anhydrous hexafluoroacetone due to the change in the electronic environment upon hydration.
- IR Spectroscopy: The characteristic C=O stretching vibration of the ketone group (around 1780 cm⁻¹) present in anhydrous hexafluoroacetone would be absent. Instead, broad O-H stretching bands in the region of 3000-3600 cm⁻¹ and C-O stretching bands would be expected.

The following diagram illustrates the expected transformation of the functional group and its impact on the IR spectrum upon hydration.





Effect of Hydration on IR Spectrum

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Effect of Hydration on IR Spectrum

Conclusion

Hexafluoroacetone sesquihydrate is a stable, solid derivative of the highly reactive gas, hexafluoroacetone. Its history is intrinsically linked to the development of synthetic routes for its anhydrous parent compound. While the exact historical moment of its initial discovery is not well-defined, its formation and existence have been recognized for decades. This technical guide has summarized the available information on its discovery, history, physicochemical properties, and general synthetic approaches.

A significant gap in the literature remains concerning a detailed, specific experimental protocol for the isolation of pure **hexafluoroacetone sesquihydrate** and its comprehensive spectroscopic characterization. Further research in these areas would be beneficial for scientists and professionals who utilize this important fluorinated compound. The provided



diagrams offer a visual summary of the key chemical transformations involved in the synthesis of hexafluoroacetone and the effect of its hydration.

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